Doxazosin-d8 Hydrochloride
Overview
Description
Doxazosin-d8 (hydrochloride) is a deuterium-labeled analog of doxazosin hydrochloride. It is primarily used as an internal standard for the quantification of doxazosin in various analytical applications. Doxazosin itself is an alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia .
Scientific Research Applications
Doxazosin-d8 (hydrochloride) is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard for the quantification of doxazosin in biological samples using techniques like mass spectrometry and liquid chromatography.
Pharmacokinetics: To study the metabolic pathways and pharmacokinetic profiles of doxazosin by tracking the deuterium-labeled compound.
Drug Development: To investigate the effects of deuterium substitution on the pharmacological properties of doxazosin and develop new therapeutic agents .
Mechanism of Action
Target of Action
Doxazosin-d8 Hydrochloride, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are found in vascular smooth muscle and are involved in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
This compound acts as an antagonist at the alpha-1 adrenergic receptors . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition leads to a decrease in vascular tone, resulting in a reduction of peripheral vascular resistance and a decrease in blood pressure .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to increase cholesterol and phospholipid efflux from macrophage cell lines, suggesting an impact on lipid metabolism . Additionally, it has been shown to inhibit multiple pro-survival pathways and disrupt the EGFR/CD44 axis, effectively eliminating both proliferating non-CSCs and dormant CSCs .
Pharmacokinetics
This compound exhibits similar pharmacokinetic properties to Doxazosin. It is metabolized primarily in the liver via O-demethylation or hydroxylation . The enzymes involved in the metabolism of Doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which is the primary metabolizing enzyme . The bioavailability of Doxazosin is approximately 65% .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cell proliferation and an increase in collagen fibers in rat prostatic lobes . It also induces apoptosis via caspase activation . Furthermore, it has been shown to have anti-proliferative effects on various cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its degradation rate can be affected by the chemical characteristics of the matrix in which it is present . Moreover, its formulation can influence its stability and efficacy
Safety and Hazards
Doxazosin can affect your pupils during cataract surgery. It may cause dizziness or fainting, especially when you first start taking it, or when you start taking it again . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy . More detailed safety and hazard information can be found in the drug’s safety data sheet .
Future Directions
Biochemical Analysis
Biochemical Properties
Doxazosin-d8 Hydrochloride, like its non-deuterated counterpart, is a non-selective antagonist of α1-adrenergic receptors . It interacts with these receptors, specifically α1A-, α1B-, and α1D-ARs, inhibiting norepinephrine-induced contractions in isolated rat aortic rings and human prostate strips .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation and increase collagen fibers in rat prostatic lobes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with α1-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression . This binding interaction results in the inhibition of norepinephrine-induced contractions, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits long-lasting effects, which allows it to be administered once a day .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on Doxazosin have shown that it inhibits norepinephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes such as CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the O-demethylation of the quinazoline nucleus of Doxazosin or the hydroxylation of its benzodioxan portion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxazosin-d8 (hydrochloride) involves the incorporation of deuterium atoms into the doxazosin molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of doxazosin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: Doxazosin-d8 (hydrochloride) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Comparison with Similar Compounds
Doxazosin: The non-deuterated form used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: Similar to doxazosin but with different pharmacokinetic properties.
Tamsulosin: Selective for alpha-1a adrenergic receptors, primarily used for benign prostatic hyperplasia
Uniqueness of Doxazosin-d8 (Hydrochloride): The primary uniqueness of doxazosin-d8 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for pharmacokinetic studies and drug development .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAZIYFEPYHLHC-SJEKSWIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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